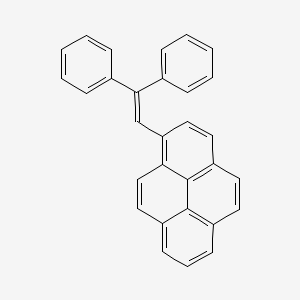
1-(2,2-Diphenylethenyl)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diphenylethenyl)pyrene is an organic compound that belongs to the family of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon known for its unique photophysical properties, making its derivatives valuable in various scientific fields. The compound this compound is characterized by the presence of a pyrene core substituted with a diphenylethenyl group, which enhances its electronic and optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diphenylethenyl)pyrene typically involves the reaction of pyrene with diphenylethylene under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where pyrene is reacted with diphenylethylene in the presence of a palladium catalyst, a base, and a suitable solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diphenylethenyl)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized pyrene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrene derivatives.
Substitution: Electrophilic substitution reactions are common, where the diphenylethenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Oxidized pyrene derivatives.
Reduction: Reduced pyrene derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
Scientific Research Applications
1-(2,2-Diphenylethenyl)pyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Diphenylethenyl)pyrene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can lead to changes in the electronic properties of the target molecules, influencing their behavior and function. The compound’s photophysical properties also play a crucial role in its applications, where it can absorb and emit light, making it useful in imaging and optoelectronic devices.
Comparison with Similar Compounds
Pyrene: The parent compound, known for its strong fluorescence and photostability.
1,2,2-Triphenyl-1-pyrenylethene: Another pyrene derivative with enhanced photophysical properties.
1,2-Diphenyl-1,2-dipyrenylethene: Known for its strong emission in the solid state.
Uniqueness: 1-(2,2-Diphenylethenyl)pyrene stands out due to its specific substitution pattern, which imparts unique electronic and optical properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
1-(2,2-diphenylethenyl)pyrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20/c1-3-8-21(9-4-1)28(22-10-5-2-6-11-22)20-26-17-16-25-15-14-23-12-7-13-24-18-19-27(26)30(25)29(23)24/h1-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBUNXKPDGBEIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695001 |
Source


|
| Record name | 1-(2,2-Diphenylethenyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160108-81-6 |
Source


|
| Record name | 1-(2,2-Diphenylethenyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
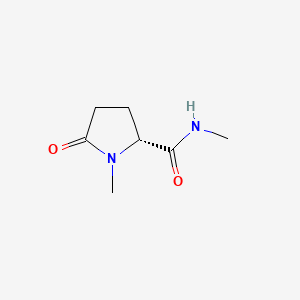
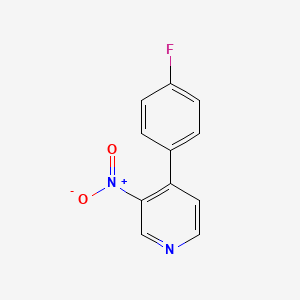

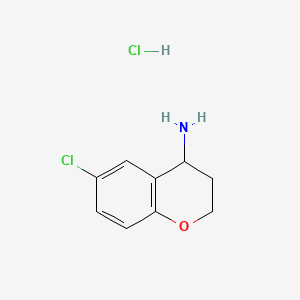
![2,3-Dihydroimidazo[1,2-a]pyridine-5(1H)-thione](/img/structure/B575058.png)

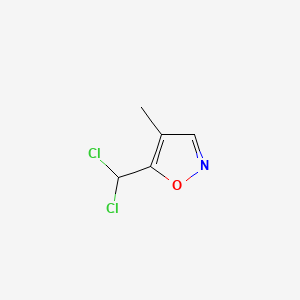
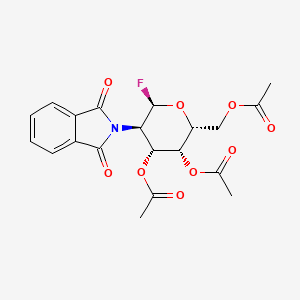
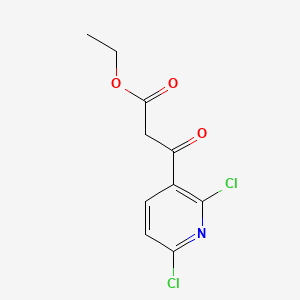
![2-[(E)-prop-1-enoxy]pyridine](/img/structure/B575068.png)
